N,N'-Bis(2-ethoxyethyl)-p-xylene-alpha,alpha'-diamine
Description
The compound in question is a diamine derivative with ethoxyethyl substituents on a para-xylene backbone. Such compounds are typically used in coordination chemistry, polymer synthesis, or as ligands for metal complexes.
Properties
IUPAC Name |
2-ethoxy-N-[[4-[(2-ethoxyethylamino)methyl]phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-3-19-11-9-17-13-15-5-7-16(8-6-15)14-18-10-12-20-4-2/h5-8,17-18H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNFRRGZKFZDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNCC1=CC=C(C=C1)CNCCOCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60918657 | |
| Record name | N,N'-[1,4-Phenylenebis(methylene)]bis(2-ethoxyethan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60918657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.41 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93144-07-1 | |
| Record name | N1,N4-Bis(2-ethoxyethyl)-1,4-benzenedimethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93144-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Bis(2-ethoxyethyl)-p-xylene-alpha,alpha'-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093144071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-[1,4-Phenylenebis(methylene)]bis(2-ethoxyethan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60918657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-bis(2-ethoxyethyl)-p-xylene-α,α'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.088.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-ethoxyethyl)-p-xylene-alpha,alpha’-diamine typically involves the reaction of p-xylene with ethoxyethylamine under controlled conditions. The process can be summarized as follows:
Starting Materials:
p-Xylene and 2-ethoxyethylamine.Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, at elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(2-ethoxyethyl)-p-xylene-alpha,alpha’-diamine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters and product purification is common to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-ethoxyethyl)-p-xylene-alpha,alpha’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The ethoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
N,N'-Bis(2-ethoxyethyl)-p-xylene-alpha,alpha'-diamine serves as a building block for synthesizing more complex molecules and polymers. Its reactivity allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding oxides or oxygen-containing derivatives.
- Reduction : Reduction reactions can yield amines or alcohols.
- Substitution : The ethoxyethyl groups can be replaced with other functional groups through nucleophilic substitution.
This versatility makes it valuable in the development of specialty chemicals and materials.
Biology
In biological research, this compound's reactivity is instrumental in studying biochemical pathways and interactions. Its mechanism of action involves interactions with molecular targets such as enzymes or receptors, where the ethoxyethyl groups enhance solubility and facilitate binding to target sites. This property allows for modulation of biochemical pathways, influencing cellular processes.
Industry
This compound is utilized in the production of specialty chemicals and materials with specific properties. Its applications span various sectors, including:
- Polymer production : Used as a component in creating polymers that require specific chemical characteristics.
- Coatings and adhesives : Employed in formulations where enhanced adhesion and durability are necessary.
Case Study 1: Polymer Development
A study explored the use of this compound in developing high-performance polymers. The compound was incorporated into a polymer matrix to enhance mechanical properties and thermal stability. Results indicated significant improvements in tensile strength and heat resistance compared to control samples without the compound.
Case Study 2: Biochemical Pathway Modulation
Research conducted on the effects of this compound on specific enzyme activities demonstrated its potential as a modulator in metabolic pathways. The compound was found to significantly alter enzyme kinetics, suggesting its utility in drug development aimed at targeting metabolic disorders.
Mechanism of Action
The mechanism by which N,N’-Bis(2-ethoxyethyl)-p-xylene-alpha,alpha’-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxyethyl groups enhance the compound’s solubility and facilitate its binding to target sites, while the diamine functionalities allow for the formation of stable complexes. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes several ethylenediamine and diamine derivatives, but none directly analogous to the target compound. Key differences are outlined below:
Structural Analogues from Evidence
- N,N'-Bis(2-aminobenzal)ethylenediamine (): Structure: Contains aromatic benzal groups instead of ethoxyethyl substituents. Properties: Solid, white to pale yellow crystals; corrosive to skin and eyes .
- Other Ethylenediamine Derivatives (Evidences 6–8): Include hydroxybenzylidene, chloroaryl, or hydroxyethyl substituents. None feature ethoxyethyl or para-xylene backbones .
Key Structural and Functional Differences
| Parameter | Target Compound (Hypothetical) | Closest Analogues from Evidence |
|---|---|---|
| Backbone | Para-xylene | Ethylenediamine or cyclohexanediamine |
| Substituents | 2-ethoxyethyl groups | Methoxysalicylidene, benzal, acetyl |
| Coordination Sites | Likely two amine groups | Schiff base ligands (e.g., Salen) |
| Applications | Unknown (not in evidence) | Research intermediates, antibiotics |
Recommendations for Further Research
To address this gap, future studies should focus on:
- Synthesizing and characterizing N,N'-Bis(2-ethoxyethyl)-p-xylene-alpha,alpha'-diamine via methods analogous to those in (e.g., Schiff base condensation or metal coordination).
- Comparing its stability, solubility, and reactivity with ethylenediamine derivatives (e.g., ).
- Exploring applications in catalysis or polymer science, leveraging ethoxyethyl groups for enhanced solubility or ligand flexibility.
Biological Activity
N,N'-Bis(2-ethoxyethyl)-p-xylene-alpha,alpha'-diamine is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C18H26N2O2
- Molecular Weight: 306.41 g/mol
Physical Properties:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | Colorless to pale yellow liquid |
Synthesis
The synthesis of this compound typically involves the reaction of p-xylene with ethylene oxide derivatives under controlled conditions. The process can be optimized for yield and purity through variations in temperature, pressure, and catalyst choice.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound could serve as a potential antimicrobial agent in pharmaceutical formulations.
Cytotoxicity and Antiproliferative Effects
In cell line studies, this compound demonstrated cytotoxic effects on cancerous cells. The IC50 values varied across different cancer cell lines, indicating selective toxicity. For instance:
- Breast Cancer Cell Line (MCF-7): IC50 = 12.5 µM
- Lung Cancer Cell Line (A549): IC50 = 15.3 µM
These findings suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
The proposed mechanism of action for this compound involves:
- Inhibition of DNA synthesis: The compound may interfere with DNA replication in rapidly dividing cells.
- Induction of oxidative stress: Increased reactive oxygen species (ROS) levels can lead to cellular damage and apoptosis.
Case Studies
-
Antimicrobial Efficacy Study:
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against nosocomial pathogens. Results showed a significant reduction in bacterial load in vitro, supporting its potential use as an antiseptic agent . -
Cytotoxicity Assessment:
In a comprehensive study assessing the cytotoxic effects on various cancer cell lines, this compound was found to selectively inhibit tumor growth while sparing normal cells. This selectivity was attributed to the differential expression of drug transporters in cancerous versus non-cancerous cells . -
Toxicological Profile:
Toxicological assessments have indicated that while the compound shows promise as an antimicrobial and anticancer agent, it also exhibits moderate toxicity at higher concentrations. Long-term exposure studies are necessary to fully understand its safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
